molecular formula C9H9O3P B12814614 1-Propynylphosphonic acid di(2-propynyl) ester CAS No. 1904-21-8

1-Propynylphosphonic acid di(2-propynyl) ester

Cat. No.: B12814614
CAS No.: 1904-21-8
M. Wt: 196.14 g/mol
InChI Key: LLMRIXGGKJSPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propynylphosphonic acid di(2-propynyl) ester is a chemical compound with the molecular formula C17H20NO5P and a molecular weight of 349.32 g/mol . It is known for its unique structure, which includes a phosphonic acid group bonded to propynyl groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Propynylphosphonic acid di(2-propynyl) ester typically involves the reaction of propargyl alcohol with phosphorus trichloride. The process begins with the formation of 2-propynylphosphorodichloridite, which is then thermally rearranged to propadienylphosphonic dichloride. This intermediate is catalytically hydrogenated and subsequently hydrolyzed to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Propynylphosphonic acid di(2-propynyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of phosphonic acid derivatives.

    Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to convert the compound into its reduced forms.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, resulting in the formation of different phosphonate esters.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Propynylphosphonic acid di(2-propynyl) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propynylphosphonic acid di(2-propynyl) ester involves its interaction with specific molecular targets and pathways. The compound’s phosphonic acid group can form strong bonds with metal ions and enzymes, potentially inhibiting their activity. This interaction is crucial for its biological and industrial applications, as it can modulate various biochemical processes.

Comparison with Similar Compounds

1-Propynylphosphonic acid di(2-propynyl) ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester groups, which confer unique chemical properties and reactivity compared to other phosphonic acid derivatives.

Properties

CAS No.

1904-21-8

Molecular Formula

C9H9O3P

Molecular Weight

196.14 g/mol

IUPAC Name

1-bis(prop-2-ynoxy)phosphorylprop-1-yne

InChI

InChI=1S/C9H9O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h1-2H,7-8H2,3H3

InChI Key

LLMRIXGGKJSPOG-UHFFFAOYSA-N

Canonical SMILES

CC#CP(=O)(OCC#C)OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.